molecular formula C15H24N2O B1306417 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol CAS No. 198823-22-2

3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

Cat. No.: B1306417
CAS No.: 198823-22-2
M. Wt: 248.36 g/mol
InChI Key: QLTWYVLPFXWGIX-UHFFFAOYSA-N
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Description

3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol is a useful research compound. Its molecular formula is C15H24N2O and its molecular weight is 248.36 g/mol. The purity is usually 95%.
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Scientific Research Applications

Subheading: Crystal Structure Analysis of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol Derivatives

This compound and its derivatives have been a subject of structural analysis due to their biological significance. The crystal structures of threo-ifenprodil, a potent NMDA receptor antagonist, and related biologically active compounds were determined using X-ray structure analysis. These analyses revealed important conformational details about the piperidine rings and substituent positions, contributing to our understanding of their biological activity. The study also highlighted the role of hydrogen bonds and van der Waals interactions in the crystal packing of these molecules (Kubicki & Codding, 2003).

Molecular Synthesis and Characterization

Subheading: Synthesis and Bioevaluation of Novel SERMs

Research has been conducted on the synthesis of chiral derivatives related to this compound for developing Selective Estrogen Receptor Modulators (SERMs). A systematic approach led to the design and evaluation of these compounds against estrogen-responsive human MCF-7 breast cancer cells. This study provided valuable insights into the structural requirements for SERM activity, guiding further drug development in this field (Yadav et al., 2011).

Subheading: Advances in Asymmetric Synthesis of Piperidine Derivatives

The asymmetric synthesis of CIS-(3 R,4 R)- N-( TERT-Butoxycarbonyl)-4-methyl-3-(meth-ylamino)piperidine, a key intermediate for proteinkinase inhibitors, from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, demonstrates potential industrial applications. This process, characterized by mild conditions and high yields, signifies the progress in synthesizing piperidine derivatives, which can be crucial for pharmaceutical applications (Hao et al., 2011).

Antimicrobial Activity

Subheading: Antimicrobial Properties of Piperidine-Triazine Derivatives

A series of novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)- N -(pyrimidin-2-yl)benzenesulfonamide derivatives were synthesized and their antimicrobial activities were evaluated. Certain compounds exhibited significant activity against multiple microbial strains, underlining the potential of piperidine-based compounds in antimicrobial drug development (Desai et al., 2016).

Properties

IUPAC Name

3-[(1-benzylpiperidin-4-yl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c18-12-4-9-16-15-7-10-17(11-8-15)13-14-5-2-1-3-6-14/h1-3,5-6,15-16,18H,4,7-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTWYVLPFXWGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCCCO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390022
Record name 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198823-22-2
Record name 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

16.5 g of 3-aminopropanol and 41.7 g of 1-benzyl-4-piperidone are dissolved in 350 ml of methylene chloride and 56 g of sodium triacetoxy-borohydride are slowly added at about 10° C. The mixture is stirred overnight at ambient temperature, then acidified with dilute hydrochloric acid while cooling and then made alkaline with conc. sodium hydroxide solution. The organic phase is separated off, the aqueous phase is washed once more with 150 ml of methylene chloride. The combined organic phases are dried over sodium sulphate and the solvent is eliminated in vacuo. 32 g of 1-benzyl-4-(3-hydroxy-propylamino)-piperidine are obtained as a yellow oil, which is used without further purification in the next reaction step.
Quantity
16.5 g
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reactant
Reaction Step One
Quantity
41.7 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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